(3-Bromofuran-2-yl)methanol
Overview
Description
(3-Bromofuran-2-yl)methanol: is an organic compound with the molecular formula C5H5BrO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 3-position and a hydroxymethyl group at the 2-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromofuran-2-yl)methanol can be synthesized through several methodsFor example, 3-bromofuran can be synthesized from 3,4-dibromofuran via ortho-metalation with butyllithium . The resulting 3-bromofuran can then be reacted with formaldehyde under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and hydroxymethylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Bromofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed:
Oxidation: 3-Bromofuran-2-carboxylic acid.
Reduction: 2-Hydroxymethylfuran.
Substitution: 3-Aminofuran-2-ylmethanol or 3-Thiofuran-2-ylmethanol.
Scientific Research Applications
Chemistry: (3-Bromofuran-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It has been investigated for its role in the synthesis of antiviral, antibacterial, and anticancer agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the development of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of (3-Bromofuran-2-yl)methanol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxymethyl group confer unique reactivity, allowing the compound to participate in diverse chemical reactions. In biological systems, its derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-Bromofuran: A simpler analog without the hydroxymethyl group, used in similar synthetic applications.
2-Hydroxymethylfuran: Lacks the bromine atom, offering different reactivity and applications.
3-Aminofuran-2-ylmethanol: A derivative with an amino group instead of bromine, used in the synthesis of nitrogen-containing heterocycles.
Uniqueness: (3-Bromofuran-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the furan ring. This combination of functional groups provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3-bromofuran-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCRGQZQBKQKOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598822 | |
Record name | (3-Bromofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64817-17-0 | |
Record name | (3-Bromofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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